4-(prop-2-en-1-yloxy)-N-(pyridin-3-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-prop-2-enoxy-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-10-19-14-7-5-12(6-8-14)15(18)17-13-4-3-9-16-11-13/h2-9,11H,1,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESJKGOKGIBKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367851 | |
| Record name | 4-Allyloxy-N-pyridin-3-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443731-54-2 | |
| Record name | 4-Allyloxy-N-pyridin-3-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Chemical Compound Construction
Retrosynthetic Analysis of 4-(prop-2-en-1-yloxy)-N-(pyridin-3-yl)benzamide
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, two primary disconnection points are the amide C-N bond and the aryl ether C-O bond. This leads to two plausible synthetic pathways (Scheme 1).
Pathway A involves a disconnection of the amide bond, a standard and reliable strategy for amide synthesis. youtube.com This identifies 4-(prop-2-en-1-yloxy)benzoic acid (or an activated derivative like its acyl chloride) and 3-aminopyridine (B143674) as the key precursors. The 4-(prop-2-en-1-yloxy)benzoic acid can be further disconnected at the ether linkage, leading back to 4-hydroxybenzoic acid and an allyl halide (e.g., allyl bromide). This pathway prioritizes the formation of the ether bond first, followed by the amide bond formation.
Pathway B begins with the same amide bond disconnection. However, it proposes an alternative sequence where the ether linkage is installed after the amide bond is formed. This route starts with the coupling of a protected 4-hydroxybenzoic acid derivative with 3-aminopyridine to form 4-hydroxy-N-(pyridin-3-yl)benzamide. A subsequent etherification step, specifically a Williamson ether synthesis, introduces the prop-2-en-1-yl (allyl) group onto the phenolic oxygen. wikipedia.org
Approaches to Benzamide (B126) Core Formation
The formation of the benzamide core is a critical step in the synthesis of the target molecule. This involves creating a stable amide bond between a benzoic acid derivative and an amine, a fundamental transformation in organic chemistry. catalyticamidation.info
The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow, often requiring high temperatures that can be incompatible with sensitive functional groups. mdpi.com To overcome this, a variety of methods have been developed to facilitate amide bond formation under milder conditions.
One of the most common laboratory-scale strategies for amide synthesis involves the activation of the carboxylic acid moiety with a coupling reagent. catalyticamidation.info These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby generating a highly reactive intermediate that is readily attacked by the amine nucleophile.
A wide array of coupling reagents is available, with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) being frequently employed. For instance, a similar transformation involving the esterification of 4-(allyloxy)benzoic acid utilized DCC in the presence of 4-dimethylaminopyridine (B28879) (DMAP) to activate the carboxylic acid. rsc.org Phosphonium-based reagents like (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and uronium/guanidinium reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. catalyticamidation.info These reactions are typically performed at room temperature in aprotic solvents and are known for their high yields and reliability, though they generate stoichiometric amounts of byproducts.
Interactive Data Table: Common Coupling Reagents for Amidation
| Reagent Class | Example Reagent | Abbreviation | Key Features |
| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Cost-effective; produces insoluble urea (B33335) byproduct. |
| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea byproduct, easily removed by aqueous workup. |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP | High efficiency; suitable for sterically hindered substrates. |
| Uronium/Guanidinium Salts | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Very fast reaction rates; low epimerization in peptide coupling. |
To improve the atom economy and sustainability of amide synthesis, significant research has focused on developing catalytic methods for direct amidation. catalyticamidation.infoucl.ac.uk These methods avoid the use of stoichiometric activating agents, with water being the only byproduct.
Organocatalytic systems, particularly those based on boronic acids, have emerged as effective catalysts for the direct condensation of carboxylic acids and amines. ucl.ac.uk These reactions typically require azeotropic removal of water, often using a Dean-Stark apparatus at elevated temperatures.
Transition-metal catalysis offers alternative routes. For example, various metal–organic frameworks (MOFs) have been shown to catalyze amidation reactions. mdpi.com Copper- and iron-based catalysts have also been developed for direct C-H amidation or oxidative amidation reactions, providing novel pathways to amide bond formation. researchgate.netacs.org While powerful, these methods may require specific directing groups or harsher conditions, and their application to heteroaromatic amines like 3-aminopyridine must be evaluated on a case-by-case basis.
The synthesis of N-pyridylbenzamides presents unique challenges and opportunities due to the electronic properties of the pyridine (B92270) ring. The nitrogen atom in the pyridine ring can influence the nucleophilicity of the exocyclic amino group and can potentially coordinate to metal catalysts.
Direct coupling of 3-aminopyridine with an activated benzoic acid derivative remains the most straightforward approach. For example, the synthesis of N-pyridin-3-yl-benzenesulfonamide was achieved by reacting 3-aminopyridine with benzene (B151609) sulfonyl chloride, demonstrating the viability of the amino group as a nucleophile. researchgate.net
Alternative catalytic strategies have also been developed specifically for pyridyl amide synthesis. One novel method involves a cerium(III)-catalyzed reaction between 2-aminopyridines and nitroolefins, where water serves as the oxygen source for the carbonyl group, yielding N-pyridyl benzamides in good yields. nih.gov Rhodium(III)-catalyzed three-component reactions of 2-aminopyridines, aldehydes, and diazo esters have also been reported, although this leads to more complex fused heterocyclic systems. nih.gov While many of these specialized methods have been developed for 2-aminopyridine, the principles can often be adapted for other isomers like 3-aminopyridine.
Amidation Reactions for C(O)-N Bond Formation
Introduction of the 4-(Prop-2-en-1-yloxy) Moiety
The 4-(prop-2-en-1-yloxy) group, commonly known as an allyloxy group, is typically introduced via a Williamson ether synthesis. wikipedia.orgorganic-chemistry.org This reaction is a robust and widely used method for forming ether linkages, involving the SN2 reaction between an alkoxide and an alkyl halide. organicchemistrytutor.com
In the context of synthesizing the target molecule, this transformation would involve the O-alkylation of a phenolic precursor. Following Pathway A of the retrosynthesis, 4-hydroxybenzoic acid is treated with a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This intermediate then reacts with an allyl halide, such as allyl bromide or allyl chloride, to form 4-(prop-2-en-1-yloxy)benzoic acid.
A specific procedure for this reaction has been reported, utilizing potassium carbonate (K₂CO₃) as the base and dimethylformamide (DMF) as the solvent. rsc.org This combination is effective for promoting the SN2 reaction while minimizing potential side reactions. The choice of a polar aprotic solvent like DMF helps to solvate the cation of the base, leaving a "naked" and highly reactive phenoxide anion. jk-sci.com This method provides the key intermediate required for the subsequent amidation step.
Interactive Data Table: Typical Conditions for Williamson Ether Synthesis of 4-(Allyloxy)benzoic acid
| Component | Role | Example Reagent | Stoichiometry (Typical) |
| Starting Material | Phenolic Substrate | 4-Hydroxybenzoic acid | 1 eq |
| Alkylating Agent | Allyl Source | Allyl bromide | 1-4 eq |
| Base | Deprotonating Agent | Potassium Carbonate (K₂CO₃) | 2-4 eq |
| Solvent | Reaction Medium | Dimethylformamide (DMF) | - |
Table data adapted from a reported synthesis of 4-(allyloxy)benzoic acid. rsc.org
Etherification Strategies (e.g., Williamson Ether Synthesis, Alkoxymercuration-Demercuration)
The formation of the allyl ether moiety in this compound is commonly achieved through etherification reactions. The Williamson ether synthesis is a widely used and robust method for this transformation. francis-press.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. wikipedia.orgmasterorganicchemistry.com
In the context of synthesizing the target molecule, a common precursor is 4-hydroxybenzoic acid. The phenolic hydroxyl group of 4-hydroxybenzoic acid is first deprotonated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the corresponding phenoxide. rsc.org This phenoxide then acts as a nucleophile, attacking an allyl halide, typically allyl bromide, to form 4-(allyloxy)benzoic acid. rsc.org This intermediate is then coupled with 3-aminopyridine to yield the final product.
Table 1: Reagents and Conditions for Williamson Ether Synthesis of 4-(allyloxy)benzoic acid
| Starting Material | Reagent 1 | Reagent 2 | Solvent | Conditions | Product |
| 4-hydroxybenzoic acid | Allyl bromide | K₂CO₃ | DMF | 60°C, 3h | 4-(allyloxy)benzoic acid |
This table is based on a general procedure for allylation of hydroxybenzoic acids. rsc.org
While the Williamson ether synthesis is prevalent, other methods for ether synthesis exist, such as alkoxymercuration-demercuration. However, these are generally less common for the preparation of simple allyl aryl ethers compared to the Williamson method due to the use of toxic mercury reagents.
Stereochemical Considerations in Allyl Ether Synthesis
The synthesis of this compound from achiral precursors does not inherently generate stereocenters. However, if substituted allyl halides or chiral starting materials were used, stereochemical outcomes would become a critical consideration.
In general allyl ether synthesis, stereospecificity can be a key factor. For instance, transition-metal-catalyzed allylic etherification reactions can proceed with high stereospecificity. nih.gov Rhodium-catalyzed reactions, for example, can be tuned to be enantiospecific. nih.gov Furthermore, base-catalyzed isomerization of chiral allylic ethers can also proceed stereospecifically, allowing for the synthesis of enantioenriched enol ethers. acs.org These advanced methods highlight the potential for controlling stereochemistry in more complex analogs of the target molecule.
Sequential and Convergent Synthesis Approaches
The synthesis of this compound can be designed using either a sequential (linear) or a convergent approach. wikipedia.org
A sequential synthesis would involve the stepwise modification of a single starting material. For example:
Route A: Start with 4-hydroxybenzoic acid, perform the Williamson ether synthesis to form 4-(allyloxy)benzoic acid, and then react this intermediate with 3-aminopyridine to form the final amide.
Route B: Start with a protected 4-aminobenzoic acid, couple it with 3-aminopyridine, and then perform the etherification on the resulting amide. This route is generally less favorable due to potential side reactions.
A convergent synthesis , in contrast, involves the independent synthesis of key fragments of the molecule, which are then combined in a final step. wikipedia.org For the target compound, a convergent approach would involve:
Fragment 1 Synthesis: Preparation of 4-(allyloxy)benzoic acid. rsc.org
Fragment 2: 3-aminopyridine (commercially available).
Final Step: Coupling of 4-(allyloxy)benzoic acid and 3-aminopyridine.
Optimization of Reaction Conditions and Yields
The yield of this compound is highly dependent on the reaction conditions for both the etherification and the amide bond formation steps.
For the Williamson ether synthesis step, factors such as the choice of base, solvent, and temperature can significantly impact the yield. francis-press.com Anhydrous conditions and polar aprotic solvents like DMF or DMSO are often preferred to facilitate the SN2 reaction. francis-press.comrsc.org
For the amide bond formation , numerous coupling reagents and conditions have been developed to improve efficiency and minimize side reactions. mdpi.com Common methods involve activating the carboxylic acid (4-(allyloxy)benzoic acid) with reagents like thionyl chloride (SOCl₂) to form an acyl chloride, or using carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (DMAP). chemrxiv.org
The optimization of reaction conditions for the synthesis of similar N-pyridin-3-yl-benzamide derivatives has been studied. For instance, the choice of catalyst and solvent can have a substantial effect on the reaction yield. nih.gov
Table 2: Effect of Reaction Conditions on the Synthesis of a Benzamide Intermediate
| Entry | Catalyst | Condition | Yield (%) |
| 1 | None | 100°C for 11 h | Hardly any reaction |
| 2 | L-proline | 100°C for 11 h | 66 |
| 3 | L-proline | 70°C for 2 h, then 100°C for 9 h | 79 |
This table is adapted from a study on the synthesis of a benzamide intermediate and illustrates the importance of optimizing reaction conditions. nih.gov
Solid-Phase Synthesis Applications for Analog Generation
Solid-phase synthesis is a powerful technique for the rapid generation of libraries of related compounds (analogs). nih.gov This methodology has been successfully applied to the synthesis of benzamide libraries. nih.gov In a typical solid-phase approach, a starting material is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. The excess reagents and byproducts are easily removed by washing the resin, which simplifies the purification process.
For the generation of analogs of this compound, a solid-phase strategy could be employed. For example, a resin-bound 3-aminopyridine could be reacted with a variety of substituted benzoic acids to create a library of N-(pyridin-3-yl)benzamide derivatives. Alternatively, a resin-bound 4-hydroxybenzoic acid could be diversified through various etherification reactions before being cleaved from the resin and coupled with different amines. This approach allows for the efficient exploration of the structure-activity relationship of this class of compounds. nih.gov
Chemical Reactivity and Mechanistic Investigations of the Compound
Reactivity of the Benzamide (B126) Functional Group
The benzamide moiety is a robust functional group, and its reactivity is central to the chemical character of the molecule.
The amide bond is characterized by its significant stability, a property attributable to resonance delocalization. nih.govresearchgate.net The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, creating a partial double bond character between the carbonyl carbon and the nitrogen. nih.govresearchgate.net This resonance stabilization imparts planarity to the amide group and significantly increases the energy barrier for bond rotation and cleavage. nih.gov Consequently, the amide bond in 4-(prop-2-en-1-yloxy)-N-(pyridin-3-yl)benzamide is inherently unreactive under standard conditions. nih.gov
Cleavage or transformation of such a stable bond typically requires specific activation. Common mechanisms for amide bond activation include:
Protonation: Under strong acidic conditions, protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, which can lead to hydrolysis.
Metal Lewis Acid Catalysis: Coordination of a metal ion (e.g., Zn²⁺) to the carbonyl oxygen serves as a Lewis acid, polarizing the C=O bond and activating the carbonyl group for nucleophilic attack. nih.gov
Enzymatic Catalysis: In biological systems, enzymes like proteases employ sophisticated mechanisms, often involving an active site triad (B1167595) (e.g., Cys-His-Asn), to generate a potent nucleophile that attacks the amide carbonyl, leading to hydrolysis. nih.gov
Ground-State Destabilization: Forcing the amide bond out of its planar conformation through steric hindrance or incorporation into a strained ring system can disrupt resonance stabilization, making the bond more labile. nih.govresearchgate.net
Without such activation, the central benzamide linkage of the title compound is expected to be highly stable. nih.gov
The reactivity of the amide group is dual in nature, though generally subdued. quora.com
Carbonyl Carbon as an Electrophile: The carbonyl carbon possesses an electrophilic character due to the electronegativity of the oxygen atom. However, the resonance donation from the nitrogen lone pair diminishes this electrophilicity, making amides the least reactive among carboxylic acid derivatives toward nucleophilic acyl substitution. libretexts.orgrsc.org Reactions such as hydrolysis require harsh conditions (e.g., strong acid or base and heat) to proceed. libretexts.org Theoretical studies suggest that the electrophilicity of carbonyl compounds is primarily governed by electrostatic interactions with the incoming nucleophile. rsc.orgru.nlnih.govrsc.orguj.ac.za
Amide Nitrogen as a Nucleophile: The lone pair on the amide nitrogen is significantly less available for donation compared to that of an amine because it is delocalized into the carbonyl system. quora.comacs.org This makes the amide nitrogen a very poor nucleophile and a much weaker base than a typical amine. While it can participate in reactions, such as attacking highly reactive electrophiles, its nucleophilicity is generally low. rsc.org Enhancing the nucleophilicity of the nitrogen atom often requires deprotonation with a strong base to form an amidate anion.
The this compound molecule has multiple sites capable of participating in non-covalent interactions, which are crucial for determining its solid-state structure and physical properties.
Hydrogen Bonding: The amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. mdpi.com This allows for the formation of strong intermolecular N-H···O=C hydrogen bonds, often leading to the creation of dimers or extended chains in the solid state. nih.gov Furthermore, the nitrogen atom of the pyridinyl ring can also act as a hydrogen bond acceptor. nih.gov
| Interaction Type | Donor Group | Acceptor Group | Potential Significance |
|---|---|---|---|
| Intermolecular Hydrogen Bond | Amide (N-H) | Carbonyl (C=O) | Primary interaction leading to dimer or chain formation. mdpi.comnih.gov |
| Intermolecular Hydrogen Bond | Amide (N-H) | Pyridine (B92270) Nitrogen | Secondary interaction contributing to 3D crystal packing. |
| π-π Stacking | Benzene (B151609) Ring | Pyridine Ring | Stabilizes crystal structure through aromatic interactions. researchgate.net |
| π-π Stacking | Benzene Ring | Benzene Ring | Contributes to molecular self-assembly. |
Transformations Involving the Allyloxy Group
The allyloxy group provides a second major site of reactivity, centered on the carbon-carbon double bond.
The alkene of the allyloxy group is an electron-rich system, making it susceptible to attack by electrophiles.
Electrophilic Addition: This is the characteristic reaction of alkenes. The π-bond acts as a nucleophile, attacking an electrophilic species (E⁺). This typically proceeds through a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻). Common electrophilic additions include:
Halogenation (e.g., with Br₂): Addition of bromine across the double bond would yield a dibromo derivative.
Hydrohalogenation (e.g., with HBr): This reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromide adds to the more substituted carbon.
Hydration (acid-catalyzed): The addition of water in the presence of a strong acid would produce an alcohol, also following Markovnikov's rule.
Nucleophilic Addition: Nucleophilic addition to an unactivated alkene is generally unfavorable because the electron-rich π-system repels nucleophiles. wikipedia.orgeveryscience.com Such reactions typically require the presence of strong electron-withdrawing groups attached to the double bond to make it electron-deficient, which is not the case for the allyloxy group. everyscience.comlibretexts.org Therefore, this pathway is not considered a likely mode of reactivity for this compound under normal conditions.
| Reaction Type | Reagent | Expected Product Type | Key Principle |
|---|---|---|---|
| Halogenation | Br₂, Cl₂ | Vicinal Dihalide | Addition across the double bond. |
| Hydrohalogenation | HBr, HCl | Haloalkane | Follows Markovnikov's rule. |
| Acid-Catalyzed Hydration | H₂O / H⁺ | Alcohol | Follows Markovnikov's rule. |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Alcohol | Markovnikov addition without rearrangement. |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Alcohol | Anti-Markovnikov, syn-addition. |
A key potential transformation for the 4-(prop-2-en-1-yloxy)phenyl moiety is the Claisen rearrangement. This is a powerful, thermally induced carbon-carbon bond-forming reaction specific to allyl aryl ethers and allyl vinyl ethers. libretexts.orglibretexts.orgorganic-chemistry.org
The reaction is an intramolecular libretexts.orglibretexts.org-sigmatropic rearrangement that proceeds through a concerted, six-membered cyclic transition state. libretexts.orgwikipedia.org For this compound, heating the compound would likely initiate the migration of the allyl group from the ether oxygen to the ortho position of the benzene ring. libretexts.org The initial product is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to restore the aromaticity of the phenol (B47542) ring. libretexts.org The expected final product of this rearrangement would be 3-allyl-4-hydroxy-N-(pyridin-3-yl)benzamide. This thermal rearrangement is a well-established and predictable reaction for aryl allyl ethers. organic-chemistry.org
Allylic Oxidation and Reduction Pathways
The prop-2-en-1-yloxy (allyl ether) group is a key functional moiety within the compound, offering pathways for both oxidation and reduction reactions at the allylic position (the carbon atom adjacent to the double bond).
Allylic Oxidation: The conversion of the allylic CH2 group to a hydroxyl group or carbonyl group is a significant transformation. Biocatalytic methods, utilizing enzymes like cytochromes P450, have gained attention for their ability to perform such C-H oxyfunctionalizations with high selectivity, potentially yielding chiral allylic alcohols. frontiersin.org These enzymatic reactions can simplify synthetic routes to complex molecules. frontiersin.org For instance, P450 enzymes have been used for the selective hydroxylation at the allylic position of various natural products. frontiersin.org In the context of this compound, such a transformation would yield 4-((3-hydroxyprop-1-en-1-yl)oxy)-N-(pyridin-3-yl)benzamide.
Allylic Reduction: The double bond of the allyl group can undergo reduction, typically through catalytic hydrogenation. For example, using hydrogen gas with a platinum catalyst can selectively reduce an alkene double bond without affecting an aromatic ring. youtube.com This would convert the allyl group into a propyl group, yielding 4-propoxy-N-(pyridin-3-yl)benzamide. The choice of catalyst and reaction conditions is critical to ensure chemoselectivity, preventing unwanted reactions at other sites in the molecule.
| Transformation | Potential Reagents/Catalysts | Expected Product |
|---|---|---|
| Allylic Hydroxylation | Cytochrome P450 enzymes, SeO2 | 4-((3-hydroxyprop-1-en-1-yl)oxy)-N-(pyridin-3-yl)benzamide |
| Allylic Reduction (Hydrogenation) | H2, Platinum catalyst | 4-propoxy-N-(pyridin-3-yl)benzamide |
Cleavage Reactions of Allyl Ethers
The allyl ether linkage serves as a robust protecting group for phenols, stable under many acidic and basic conditions. organic-chemistry.org However, it can be selectively cleaved under specific conditions to liberate the corresponding phenol, 4-hydroxy-N-(pyridin-3-yl)benzamide.
Several methods are available for this deprotection:
Palladium-Catalyzed Cleavage: A widely used method involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], in the presence of a nucleophilic scavenger or hydride source. organic-chemistry.orggoogle.com The reaction likely proceeds through the formation of a π-allyl palladium(II) complex. organic-chemistry.org A combination of polymethylhydrosiloxane (B1170920) (PMHS), ZnCl2, and Pd(PPh3)4 provides a mild and efficient system for this transformation. organic-chemistry.org
Strong Base-Induced Cleavage: Reagents like tert-butyllithium (B1211817) can induce the cleavage of allylic ethers at low temperatures, likely via an SN2' mechanism. organic-chemistry.org
Transition Metal-Free Cleavage: Methods using samarium(II) iodide (SmI2) in the presence of water and an amine have been shown to effectively cleave allyl ethers, which is particularly useful in carbohydrate chemistry. organic-chemistry.org
Oxidative Cleavage: A two-step, one-pot method involves the hydroxylation of the allyl double bond followed by periodate (B1199274) scission of the resulting vicinal diol. organic-chemistry.org
| Reagent System | Conditions | Key Features |
|---|---|---|
| Pd(PPh3)4 / PMHS / ZnCl2 | Mild, ambient temperature | Chemoselective and efficient. organic-chemistry.org |
| Pd(0) / Morpholine | Inert atmosphere | Requires a nucleophilic acceptor. google.com |
| tert-Butyllithium | Low temperature | Strongly basic conditions. organic-chemistry.org |
| SmI2 / H2O / i-PrNH2 | Mild | Useful for complex substrates like carbohydrates. organic-chemistry.org |
Reactivity of the Pyridin-3-yl Moiety
The electronic properties of the pyridine ring significantly influence its reactivity. The electronegative nitrogen atom reduces the electron density of the ring, making it less susceptible to electrophilic attack compared to benzene but more susceptible to nucleophilic attack. wikipedia.orgslideshare.net
Electrophilic and Nucleophilic Aromatic Substitution on Pyridine
Electrophilic Aromatic Substitution (EAS): Pyridine undergoes EAS much slower than benzene and requires harsh reaction conditions. wikipedia.orgquora.com The nitrogen atom deactivates the ring towards electrophiles. Furthermore, under the acidic conditions often used for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further deactivating the ring. wikipedia.org When substitution does occur, it is directed to the 3-position (meta-position). slideshare.netquora.com This is because the cationic intermediate (sigma complex) formed by attack at the 2- or 4-position would place a positive charge on the carbon adjacent to the already electron-deficient nitrogen, which is highly unfavorable. quora.com Attack at the 3-position avoids this destabilizing arrangement. quora.com
Nucleophilic Aromatic Substitution (NAS): In contrast to its resistance to EAS, the electron-deficient pyridine ring is activated towards NAS, particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comyoutube.comyoutube.com These positions can accommodate the negative charge in the intermediate (Meisenheimer complex) through resonance, with one resonance structure placing the negative charge on the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comyoutube.com Attack at the 3-position does not allow for this stabilization, making substitution at this position much slower. stackexchange.comquimicaorganica.org For a substitution to occur, a good leaving group must be present at the 2- or 4-position. In the parent compound, this compound, the pyridin-3-yl moiety lacks a suitable leaving group for a typical NAS reaction.
Coordination Chemistry and Ligand Properties
The pyridin-3-yl moiety, specifically the nitrogen atom with its lone pair of electrons in an sp2 hybrid orbital, imparts ligand properties to the molecule. nih.gov Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide variety of metal ions. researchgate.netmdpi.com
The N-(pyridin-3-yl)benzamide structure can act as a chelating ligand. Coordination can occur through the pyridyl nitrogen, and potentially through the amide oxygen or nitrogen, depending on the metal ion and reaction conditions. researchgate.netsdiarticle3.com The deprotonated amide nitrogen is a strong σ-donor and can stabilize higher oxidation states in metal complexes. researchgate.net The formation of such coordination complexes is fundamental in the design of metal-organic frameworks (MOFs) and catalysts. researchgate.net For example, N-(pyridin-4-yl)benzamide has been used to create 2-D Hofmann-type frameworks where the amide group facilitates cooperativity through hydrogen bonding. researchgate.net
Directed Chemical Transformations and Selectivity Studies
The presence of multiple functional groups in this compound necessitates careful consideration of selectivity in any chemical transformation. organic-chemistry.orgresearchgate.net
Regioselectivity and Chemoselectivity in Multi-functionalized Systems
Regioselectivity refers to the preference of a reaction to occur at one position over another. wikipedia.org As discussed, electrophilic attack on the pyridine ring is regioselective for the 3-position, while nucleophilic attack favors the 2- and 4-positions. quora.comyoutube.com For the benzamide portion of the molecule, the reactivity is governed by the two substituents on the benzene ring: the amide group (-NH-CO-pyridin-3-yl) and the allyl ether group (-O-CH2-CH=CH2). Both are activating, ortho-, para-directing groups for electrophilic aromatic substitution. Their combined influence would direct incoming electrophiles to the positions ortho to the allyl ether group (and meta to the amide).
Chemoselectivity is the preferential reaction of a reagent with one functional group over others. wikipedia.orgnih.govtaylorandfrancis.com The molecule contains several reactive sites: the alkene of the allyl group, the ether oxygen, the amide linkage, the electron-rich benzamide ring, and the electron-deficient pyridine ring. The outcome of a reaction depends on the chosen reagent and conditions. youtube.com For example, sodium borohydride (B1222165) would likely not react with any functional group under normal conditions, while a stronger reducing agent like lithium aluminum hydride could potentially reduce the amide. Catalytic hydrogenation with a palladium catalyst might selectively reduce the allyl double bond or could also lead to the cleavage of the allyl ether, depending on the specific conditions. youtube.com A reagent's inherent preference for certain functional groups dictates the chemoselective outcome. youtube.com
| Molecular Moiety | Reaction Type | Predicted Selectivity/Reactivity |
|---|---|---|
| Allyl Group (Alkene) | Electrophilic Addition, Reduction | Reactive towards electrophiles and hydrogenation. |
| Allyl Ether | Cleavage | Cleavable with Pd(0) catalysts or strong bases. organic-chemistry.orgorganic-chemistry.org |
| Benzamide Ring | Electrophilic Aromatic Substitution | Activated; substitution directed ortho to the ether group. |
| Amide Linkage | Hydrolysis, Reduction | Can be hydrolyzed under strong acid/base; reducible by strong hydrides. |
| Pyridine Ring | Electrophilic/Nucleophilic Substitution | Deactivated for EAS (meta-directing); Activated for NAS (ortho/para-directing). quora.comyoutube.com |
| Pyridine Nitrogen | Coordination, Protonation | Acts as a Lewis base, coordinates to metals. researchgate.net |
Mechanistic Insights into the Reactions of this compound Remain Elusive
Detailed mechanistic studies elucidating the key reaction pathways of the specific chemical compound this compound are not extensively available in the current body of scientific literature. While research exists on various benzamide derivatives and their chemical reactivity, specific investigations into the reaction mechanisms of this particular molecule have not been prominently reported.
The synthesis of related benzamide compounds typically involves the coupling of a carboxylic acid or its derivative with an amine. For instance, the formation of N-pyridin-2-yl benzamide analogues has been achieved by reacting a benzoic acid derivative with 2-aminopyridines in the presence of a coupling agent or after converting the carboxylic acid to a more reactive species like an acyl chloride using thionyl chloride. researchgate.net Similarly, the synthesis of N-pyridin-3-yl-benzenesulfonamide, a structurally related compound, involves the reaction of benzene sulfonyl chloride with 3-aminopyridine (B143674). researchgate.net These general principles suggest that a plausible synthetic route to this compound would involve the reaction of 4-(prop-2-en-1-yloxy)benzoic acid or its corresponding acyl chloride with 3-aminopyridine.
The reactivity of the 4-(prop-2-en-1-yloxy) group, also known as an allyl ether, would likely involve reactions characteristic of this functional group, such as addition reactions across the double bond or Claisen rearrangement under thermal conditions. However, specific mechanistic studies detailing these transformations for the title compound are not readily found.
Computational studies, such as molecular docking and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), have been employed to investigate the interaction of other benzamide derivatives with biological targets. peerj.com For example, such studies have been conducted on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as ROCK1 inhibitors. peerj.com These computational approaches could, in principle, be applied to this compound to predict its reactivity and potential biological interactions, but specific research in this area is yet to be published.
While the broader class of benzamides has been explored for various applications, including their use as microRNA-21 inhibitors and c-Abl inhibitors with neuroprotective effects, the specific mechanistic pathways for this compound are not detailed in the available literature. nih.govnih.gov Further experimental and computational research is necessary to fully characterize the chemical reactivity and reaction mechanisms of this compound.
Advanced Spectroscopic and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No published data is available for this subsection.
1D (¹H, ¹³C) and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Specific ¹H and ¹³C chemical shifts, as well as correlations from 2D NMR experiments for 4-(prop-2-en-1-yloxy)-N-(pyridin-3-yl)benzamide, are not available in the scientific literature.
Application in Conformational Analysis and Dynamic Processes
While conformational analysis is crucial for understanding benzamide (B126) derivatives, specific studies applying NMR techniques to investigate the conformational dynamics of this compound have not been reported.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
No published data is available for this subsection.
High-Resolution Mass Spectrometry (HRMS)
The exact mass and molecular formula confirmation for this compound via HRMS have not been documented in public databases or literature.
Mechanistic Insights from Fragmentation Patterns
A detailed analysis of the mass spectrometry fragmentation patterns and mechanistic pathways for this specific compound is not available.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Experimental IR and Raman spectra, which would identify characteristic vibrational frequencies for the functional groups within this compound, have not been published.
X-ray Crystallography for Solid-State Structure Determination
Information on the single-crystal X-ray diffraction analysis of this compound is not available in the reviewed scientific literature.
A description of the crystal packing and analysis of intermolecular forces such as hydrogen bonding, π-π stacking, or van der Waals interactions is not possible without the experimentally determined crystal structure.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational to the theoretical study of molecular systems. DFT has become a standard tool for its balance of computational cost and accuracy in predicting the electronic properties of medium-sized organic molecules like 4-(prop-2-en-1-yloxy)-N-(pyridin-3-yl)benzamide. These methods allow for a detailed examination of the molecule's optimized geometry, conformational possibilities, and electronic structure.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative. Specific values would be derived from actual DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory).
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O (Amide) | ~1.25 Å |
| Bond Length | C-N (Amide) | ~1.36 Å |
| Bond Length | C-O (Ether) | ~1.37 Å |
| Bond Angle | O-C-N (Amide) | ~122° |
Understanding the electronic structure is key to predicting a molecule's reactivity. Molecular Orbital (MO) theory describes how electrons are distributed within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. researchgate.net These are known as the frontier orbitals.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. researchgate.netnih.gov For this compound, the HOMO is typically localized on the more electron-rich portions of the molecule, such as the allyloxy-substituted benzene (B151609) ring, while the LUMO may be distributed across the electron-deficient pyridine (B92270) and benzamide (B126) moieties.
Table 2: Frontier Molecular Orbital Properties (Illustrative) Note: This table is illustrative and represents typical data obtained from DFT calculations.
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen). These sites are prone to electrophilic attack.
Blue regions indicate positive electrostatic potential, found in electron-poor areas (e.g., around hydrogen atoms, particularly the amide N-H). These sites are susceptible to nucleophilic attack.
Green regions represent neutral or weakly polarized areas.
For this compound, the MEP would likely show negative potential around the carbonyl oxygen, the ether oxygen, and the nitrogen atom of the pyridine ring. A positive potential would be expected around the amide proton, making it a potential hydrogen bond donor.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful method for investigating the step-by-step process of chemical reactions, providing insights that can be difficult to obtain experimentally. By mapping the energy landscape of a reaction, chemists can understand its feasibility, kinetics, and the factors that control its outcome.
To understand how this compound might be synthesized or how it might react, computational chemists can model the entire reaction pathway. This involves identifying and characterizing the structures of reactants, intermediates, products, and, most importantly, the transition states (TS). A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. plos.org
By calculating the energies of these stationary points, a reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction, allowing for the determination of activation energies and reaction enthalpies. For instance, the mechanism of the amide bond formation between 4-(prop-2-en-1-yloxy)benzoic acid and 3-aminopyridine (B143674) could be computationally modeled to understand its kinetics and identify the rate-determining step.
Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. Modeling solvent effects is crucial for obtaining results that accurately reflect experimental conditions.
Furthermore, if a reaction is catalyzed, the entire catalytic cycle can be modeled. This involves mapping the interaction of the reactants and catalyst, the formation of intermediates, the transition states for each step, and the regeneration of the catalyst. Such models are essential for understanding catalyst efficiency and for designing new, improved catalysts for the synthesis of compounds like this compound.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a fundamental tool for predicting the spectroscopic properties of molecules. nih.gov By calculating the electronic structure, researchers can simulate spectra that are often in good agreement with experimental results, aiding in the assignment of complex spectral features. researchgate.netconicet.gov.ar
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Invariant Atomic Orbital (GIAO) method. bg.ac.rs This calculation determines the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.
These theoretical predictions are invaluable for confirming the chemical structure and assigning specific resonances in experimentally obtained NMR spectra. Discrepancies between calculated and experimental shifts can indicate specific conformational effects or intermolecular interactions in the experimental medium. For this compound, predicted chemical shifts help in assigning the signals for the protons and carbons in the benzamide, pyridine, and prop-2-en-1-yloxy moieties.
Vibrational Frequencies: Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. esisresearch.org Calculations are typically performed using DFT methods, such as B3LYP, with appropriate basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)). researchgate.netbg.ac.rs These calculations yield a set of harmonic vibrational frequencies corresponding to the normal modes of vibration of the molecule. nih.gov
The predicted frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled using empirical scaling factors to improve agreement with experimental data. researchgate.net The analysis also provides the IR intensities and Raman activities for each mode, allowing for the simulation of the full spectra. A detailed assignment of the vibrational modes can be made by examining the atomic displacements for each frequency, often described through a Potential Energy Distribution (PED) analysis. researchgate.net For this compound, this would include identifying characteristic stretching frequencies for N-H, C=O, C-O, and C=C bonds, as well as the bending and torsional modes of the entire structure. researchgate.net
Table 1: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical data typical of DFT calculations for illustrative purposes.
Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) relative to TMS| Atom Position | Predicted ¹H Shift (ppm) | Atom Position | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Amide N-H | 8.35 | Benzamide C=O | 166.2 |
| Pyridine C2-H | 8.80 | Pyridine C2 | 148.5 |
| Pyridine C6-H | 8.50 | Pyridine C6 | 145.1 |
| Benzamide C2/C6-H | 7.90 | Benzamide C1 | 127.5 |
| O-CH₂ | 4.60 | O-CH₂ | 69.8 |
| =CH | 6.05 | =CH | 132.7 |
Predicted Vibrational Frequencies (cm⁻¹) and Assignments
| Predicted Frequency (cm⁻¹) | Assignment |
|---|---|
| 3410 | N-H stretch |
| 3080 | Aromatic C-H stretch |
| 1675 | C=O stretch (Amide I) |
| 1595 | Aromatic C=C stretch |
| 1530 | N-H bend (Amide II) |
| 1250 | Aryl-O-C stretch (asymmetric) |
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity in a specific chemical transformation. researchgate.net A QSRR study aims to create a mathematical equation that can predict the reactivity of new, unsynthesized compounds based solely on their structural features. chemrxiv.org
The process involves several key steps:
Dataset Selection: A series of structurally related compounds with known experimental reactivity data (e.g., reaction rates, equilibrium constants) is assembled. For this compound, this would involve a set of related benzamides or pyridines.
Descriptor Calculation: A large number of numerical descriptors that encode the structural, physicochemical, and electronic features of each molecule are calculated. researchgate.net These can be categorized as:
Constitutional: Molecular weight, atom counts.
Topological: Indices describing molecular branching and connectivity.
Geometrical: Molecular surface area, volume.
Electrostatic: Dipole moment, partial charges on atoms.
Quantum-Chemical: HOMO/LUMO energies, hardness, softness, and electrophilicity index. conicet.gov.arresearchgate.net
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that links a subset of the calculated descriptors to the experimental reactivity. researchgate.net
Validation: The predictive power of the QSRR model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and applicability to new compounds. peerj.com
For a compound like this compound, a QSRR model could be developed to predict its reactivity in reactions such as hydrolysis of the amide bond or electrophilic addition to the allyl group. The model would identify the key structural features that govern this reactivity.
Table 2: Examples of Molecular Descriptors Used in QSRR Studies This table lists common descriptors that would be calculated for this compound in a QSRR analysis.
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Wiener Index (W) | A distance-based index reflecting molecular branching. |
| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. |
| Electrostatic | Dipole Moment (μ) | A measure of the overall polarity of the molecule. |
| Quantum-Chemical | HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| Quantum-Chemical | LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
Molecular Dynamics Simulations for Dynamic Behavior (excluding biological context)
Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of molecular motion and conformational dynamics over time.
In a non-biological context, MD simulations of this compound can be used to explore several aspects of its dynamic behavior:
Conformational Analysis: The molecule possesses several rotatable bonds, including those in the ether linkage and around the amide bond. MD simulations can explore the potential energy surface to identify low-energy conformations and the transition barriers between them. This provides insight into the molecule's flexibility and preferred shapes in different environments.
Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol, DMSO), one can study how the solvent structure is perturbed by the solute and, conversely, how the solvent influences the conformational preferences of the molecule. Key properties like the radial distribution function can be calculated to understand the specific interactions (e.g., hydrogen bonding) between the solute and solvent.
Transport Properties: MD simulations can be used to predict dynamic properties such as the diffusion coefficient of the molecule in a given solvent at a specific temperature.
Intermolecular Interactions: Simulations of multiple molecules can reveal information about aggregation and self-assembly behavior, showing how molecules of this compound might interact with each other in a condensed phase.
These simulations rely on a force field, which is a set of parameters and potential energy functions that describe the interactions between atoms in the system. The choice of force field is critical for obtaining accurate results. The output of an MD simulation is a trajectory, which is a record of the positions and velocities of all atoms over time, from which various structural and dynamic properties can be calculated.
Table 3: Potential Outputs from a Molecular Dynamics Simulation of this compound This table outlines the types of data and insights that can be gained from MD simulations of the title compound in a non-biological context.
| Simulation Output | Description of Insight |
|---|---|
| Trajectory Analysis | Visualization of molecular motion, conformational changes, and flexibility over time. |
| Root Mean Square Deviation (RMSD) | A measure of the average change in atomic positions, indicating conformational stability. |
| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of different regions of the molecule. |
| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, revealing solvation shell structure. |
| Dihedral Angle Distribution | Shows the preferred rotational states (torsional angles) of the flexible bonds within the molecule. |
Advanced Synthetic Applications and Chemical Catalysis Research
Use of the Compound as a Synthon or Building Block in Complex Molecule Synthesis
In organic synthesis, a synthon is a conceptual unit within a molecule that facilitates the formation of a target structure. 4-(prop-2-en-1-yloxy)-N-(pyridin-3-yl)benzamide is a versatile bifunctional synthon. The N-(pyridin-3-yl)benzamide core is a recognized pharmacophore, and its derivatives have been used as key intermediates in the synthesis of complex bioactive molecules, particularly kinase inhibitors. For instance, the N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide scaffold has been elaborated to produce potent Cyclin-Dependent Kinase 7 (CDK7) inhibitors for potential therapeutic applications. nih.govbohrium.com
The true synthetic versatility of this specific compound lies in the reactivity of its peripheral functional groups, especially the 4-allyloxy substituent. The allyl group is a gateway to a wide array of chemical transformations, allowing for the strategic introduction of new functionalities and the construction of more complex molecular architectures.
Potential Synthetic Transformations of the Allyl Group:
Oxidative Cleavage: Reaction with ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the double bond to yield an aldehyde, which can then participate in reactions such as reductive amination, Wittig reactions, or further oxidation to a carboxylic acid.
Dihydroxylation: Reagents like osmium tetroxide (OsO₄) can convert the alkene into a vicinal diol, a common feature in many natural products and pharmaceuticals.
Epoxidation: Treatment with peroxy acids (e.g., m-CPBA) forms an epoxide, a versatile intermediate that can be opened by various nucleophiles to install diverse functional groups.
Heck Coupling: The allyl group can participate in palladium-catalyzed cross-coupling reactions with aryl halides to form new carbon-carbon bonds.
Thiol-Ene "Click" Reaction: The double bond can readily react with thiols under radical or photochemical initiation, providing a highly efficient method for surface functionalization or bioconjugation. nih.gov
By leveraging the established biological relevance of the benzamide (B126) core and the chemical reactivity of the allyl group, this compound serves as a valuable starting point for creating intricate molecules with tailored properties.
Role as a Scaffold for Chemical Library Generation
In modern drug discovery, chemical libraries—large collections of related but structurally diverse compounds—are synthesized and screened for biological activity. The core structure used to generate such a library is known as a scaffold. The pyridine (B92270) ring is considered a "privileged scaffold" because its derivatives are known to bind to a wide variety of biological targets, leading to the discovery of numerous therapeutic agents. rsc.orgnih.gov
The this compound structure is an ideal scaffold for generating focused chemical libraries. It possesses multiple points for diversification, allowing chemists to systematically modify the structure and study the resulting structure-activity relationships (SAR).
Key Diversification Points on the Scaffold:
| Position of Modification | Potential Reagents/Reactions | Desired Outcome |
| Allyl Group (Position 4) | Dihydroxylation, epoxidation, Heck coupling, thiol-ene reaction, metathesis. | Introduce polarity, new coupling sites, or linkers for conjugation. |
| Benzene (B151609) Ring | Electrophilic aromatic substitution (nitration, halogenation, Friedel-Crafts acylation) at positions 2, 3, 5, or 6. | Modulate electronic properties, lipophilicity, and steric bulk to optimize binding affinity and selectivity. |
| Pyridine Ring | Nucleophilic aromatic substitution (if activated), synthesis of N-oxides, or use of pre-functionalized 3-aminopyridines. | Alter solubility, metabolic stability, and hydrogen bonding capabilities. |
| Amide Linkage | N-alkylation or replacement with bioisosteres like sulfonamides or reversed amides. | Change conformational rigidity and hydrogen bonding patterns. |
By systematically applying these modifications, researchers can generate hundreds or thousands of unique compounds from this single scaffold. For example, libraries of 4-(pyridin-4-yloxy)benzamide derivatives have been synthesized and evaluated for their anticancer activity, demonstrating the power of this approach. nih.gov This strategy facilitates the rapid exploration of chemical space to identify lead compounds for new drug development programs.
Investigation as a Ligand Precursor in Homogeneous and Heterogeneous Catalysis
The field of catalysis relies heavily on ligands—molecules that bind to a central metal atom to form a catalytically active complex. The electronic and steric properties of the ligand are crucial for controlling the catalyst's activity, selectivity, and stability. Nitrogen-containing heterocyclic compounds, particularly pyridines, are among the most important classes of ligands in coordination chemistry and catalysis. rptu.demdpi.com
This compound possesses key structural features that make it a promising candidate as a ligand precursor:
Nitrogen Donor Atoms: It has two potential coordination sites: the sp²-hybridized nitrogen of the pyridine ring and the nitrogen or oxygen atom of the amide group. This allows it to act as a bidentate "pincer" or chelating ligand, forming a stable ring structure with a metal center.
Tunable Electronic Properties: The electronic properties of the ligand can be fine-tuned by adding electron-donating or electron-withdrawing substituents to the benzene ring, which in turn influences the catalytic activity of the metal complex.
Immobilization Site: The allyl group provides a convenient handle for anchoring the ligand onto a solid support, such as silica (B1680970) or a polymer resin. This allows for the creation of heterogeneous catalysts, which are easily separated from the reaction mixture, simplifying product purification and enabling catalyst recycling.
Palladium complexes bearing N-heterocyclic ligands are widely used in cross-coupling reactions, such as the Suzuki and Heck reactions. mdpi.comrsc.org Similarly, ruthenium complexes with pyridine-containing ligands have shown high efficiency as catalysts for transfer hydrogenation reactions. rptu.de The bidentate nature of this compound could lead to the formation of highly stable and active metal complexes suitable for these and other important organic transformations.
Applications in Materials Chemistry (e.g., Polymerization, Supramolecular Assembly)
The dual functionality of this compound makes it an attractive monomer for the synthesis of advanced functional materials.
Polymerization: The terminal allyl ether group is a polymerizable moiety. While the free-radical polymerization of allyl monomers can be challenging due to degradative chain transfer, recent advances have opened new avenues for their use. nih.govacs.org Allyl-functionalized monomers can be polymerized through several methods to create polymers with pendant benzamide groups.
| Polymerization Method | Description |
| Free-Radical Polymerization | Initiated by thermal or photochemical decomposition of an initiator. A proposed "Radical-Mediated Cyclization" (RMC) mechanism suggests a pathway to form stable polymers. nih.govacs.org |
| Reversible Addition-Fragmentation Chain Transfer (RAFT) | A controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and architectures. nih.gov |
| Ring-Opening Metathesis Polymerization (ROMP) | Requires prior isomerization of the allyl group to a vinyl ether, which can then be polymerized using specific ruthenium or molybdenum catalysts. |
| Thiol-Ene Polymerization | A step-growth polymerization mechanism where the monomer reacts with a multifunctional thiol, often initiated by light, to form a cross-linked network. nih.gov |
The resulting polymers would feature the N-(pyridin-3-yl)benzamide unit in the side chains. This functionality could be used to coordinate metal ions for catalytic applications, create materials with specific recognition properties, or influence the polymer's solubility and thermal characteristics.
Supramolecular Assembly: Supramolecular chemistry involves the spontaneous organization of molecules into ordered structures through non-covalent interactions. The N-(pyridin-3-yl)benzamide core is rich in sites for such interactions, including the amide N-H group (a hydrogen-bond donor) and the amide carbonyl oxygen and pyridine nitrogen (hydrogen-bond acceptors). These interactions can direct the self-assembly of the molecule into well-defined, higher-order structures like nanofibers, gels, or liquid crystals. The long, flexible allyloxy tail can also influence the packing and phase behavior of these assemblies.
Development of Sustainable Synthetic Routes for the Compound
Traditional amide synthesis often involves converting a carboxylic acid to a more reactive species like an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net While effective, these methods generate stoichiometric waste (e.g., HCl, SO₂) and often require the use of volatile and hazardous organic solvents. nih.gov In line with the principles of green chemistry, research is focused on developing more sustainable and atom-economical routes to amides.
A conventional synthesis of this compound would likely involve the reaction of 4-(prop-2-en-1-yloxy)benzoyl chloride with 3-aminopyridine (B143674). Modern, sustainable alternatives aim to improve upon this process.
Comparison of Synthetic Routes:
| Feature | Traditional Route (Acyl Chloride) | Potential Sustainable Route (Catalytic Amidation) |
| Starting Materials | 4-(allyloxy)benzoic acid, SOCl₂, 3-aminopyridine | 4-(allyloxy)benzoic acid, 3-aminopyridine OR 4-(allyloxy)benzaldehyde, 3-aminopyridine |
| Activating Agent | Stoichiometric thionyl chloride (SOCl₂) | Catalytic amount of a Lewis acid (e.g., boric acid) or a transition metal complex. |
| Byproducts | HCl, SO₂, stoichiometric base waste | Water (in direct amidation) or H₂ (in oxidative amidation). researchgate.net |
| Solvents | Chlorinated solvents (e.g., DCM, chloroform) | Greener solvents (e.g., water, 2-MeTHF) or solvent-free conditions (mechanochemistry). nih.govrsc.org |
| Energy Input | Often requires heating/reflux | Can be accelerated by microwave irradiation, reducing reaction times and energy consumption. rsc.org |
| Atom Economy | Low | High |
Recent research has demonstrated the synthesis of N-pyridinyl amides via bimetallic-organic framework (MOF) catalyzed oxidative amidation of an aldehyde and an aminopyridine, offering a significant improvement over previous methods. researchgate.net Other approaches include using nanocatalysts or simple organocatalysts to facilitate the reaction, often with reduced reaction times and increased yields. frontiersin.org These green methodologies not only reduce environmental impact but can also lead to more efficient and cost-effective chemical manufacturing. nih.gov
Future Research Directions and Emerging Paradigms in Compound Chemistry
Exploration of Novel and Efficient Synthetic Pathways
The conventional synthesis of N-aryl benzamides often involves the coupling of a carboxylic acid and an amine, a process that can be resource-intensive. researchgate.netscispace.com Future research will likely focus on developing more streamlined and efficient pathways to 4-(prop-2-en-1-yloxy)-N-(pyridin-3-yl)benzamide.
One promising avenue is the exploration of alternative starting materials and reaction sequences. For instance, a synthetic strategy could involve the initial coupling of 3-hydroxybenzoic acid with the appropriate pyridine (B92270) derivative, followed by O-allylation. wits.ac.za Alternatively, pathways starting from benzonitriles and employing a hypervalent iodine-mediated aza-Hofmann-type rearrangement could offer a novel route to the N-arylamide core. mdpi.com The development of one-pot procedures, which minimize intermediate isolation steps, represents another key area for improving efficiency. researchgate.net
Catalysis will play a central role in these advancements. Boron-based catalysts have shown promise in mediating amidation under mild conditions, reducing the need for harsh reagents. researchgate.net The development of modular synthetic routes, where different functional groups can be easily substituted, would also be highly valuable for creating analogues for structure-activity relationship (SAR) studies. nih.gov
| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Reference |
|---|---|---|---|
| Conventional Amidation | Carboxylic Acid, Amine, Coupling Agents (e.g., EDC, HATU) | Well-established, versatile | scispace.com |
| Rearrangement from Amidines | Benzonitrile, Amine, PhI(OAc)2 | Novel route, avoids traditional coupling agents | mdpi.com |
| Catalytic Amidation | Boron-based or Group IV catalysts | Mild conditions, potentially greener | researchgate.net |
| Sequential Coupling & Functionalization | 3-hydroxybenzoic acid, aminopyridine, then allyl halide | Modular, allows for late-stage diversification | wits.ac.za |
Unveiling Uncharted Reactivity Patterns of the Constituent Functional Groups
The molecule contains three distinct functional groups, each with its own characteristic reactivity that could be exploited in novel ways. Future research should aim to selectively target these groups to generate new derivatives.
Allyl Ether Group : The allyl group is more than just a simple ether. It is known to be reactive and can be cleaved under specific conditions using strong acids or transition metal catalysts to regenerate the phenol (B47542). fiveable.melibretexts.org This functionality could be used as a protecting group that is removed in a later synthetic step. fiveable.me Furthermore, the terminal double bond of the allyl group is a handle for numerous transformations, such as epoxidation, dihydroxylation, or metathesis, opening pathways to a wide array of new analogues. Advanced protocols for the regioselective C-H alkylation at the distal (δ) position of allyl groups could also be applied, offering a powerful method for molecular editing. acs.org
Amide Bond : While the amide bond is known for its stability, its reactivity can be harnessed. It can direct ortho-lithiation on the benzoyl ring, allowing for further substitution at that position. The nitrogen atom could also be a site for further functionalization, although this is generally challenging.
Pyridine Ring : The pyridine ring is susceptible to electrophilic substitution, though it is generally less reactive than benzene (B151609). The nitrogen atom can be quaternized or oxidized to an N-oxide, which alters the electronic properties of the ring and can facilitate further reactions.
A key challenge and area for future research is the selective transformation of one functional group in the presence of the others. For example, developing conditions to selectively perform a reaction on the allyl double bond without affecting the pyridine ring would be a significant synthetic achievement.
Advancements in Chemo- and Regioselective Transformations
Achieving high levels of chemo- and regioselectivity is crucial for the efficient synthesis of complex molecules. For this compound, this means controlling which functional group reacts and at what specific position.
Future research could employ modern catalytic systems to achieve this control. nih.gov For example, photoredox or copper catalysis could enable selective functionalization of the pyridine ring or the allyl group under mild conditions. nih.gov Organocatalysis offers another powerful tool for substrate-directed transformations, potentially enabling highly regioselective benzannulation reactions to build more complex scaffolds from the core structure. rsc.org
A specific example of selectivity involves the cleavage of the allyl ether. Palladium-catalyzed methods have been developed that can selectively deprotect aryl allyl ethers under basic conditions, which could potentially leave other sensitive functional groups in a complex molecule intact. organic-chemistry.org Applying such selective methods to this compound would enable precise molecular editing.
Integration of Computational and Experimental Methodologies for Predictive Chemistry
The synergy between computational chemistry and experimental synthesis is a powerful paradigm in modern drug discovery and materials science. escholarship.org For this compound, computational methods can predict a wide range of properties, guiding experimental efforts and reducing trial-and-error.
Density Functional Theory (DFT) can be used to perform conformational analysis, identifying the most stable three-dimensional structures of the molecule. tandfonline.com This is crucial for understanding how it might interact with biological targets. Computational tools can also predict key physicochemical properties, such as solubility, lipophilicity (logP), and pKa, as well as ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. mdpi.comresearchgate.net Such in silico predictions can help prioritize the synthesis of analogues with more favorable drug-like properties. mdpi.com Furthermore, computational models can predict thermodynamic parameters and analyze hydrogen bonding patterns, providing insights into crystal packing and stability. nih.gov
| Computational Method | Predicted Property | Potential Impact on Research | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Conformational analysis, reactivity parameters, IR/Raman spectra | Guides synthesis, predicts reaction outcomes | tandfonline.com |
| Molecular Docking | Binding mode and affinity to biological targets | Identifies potential therapeutic applications | nih.gov |
| Pharmacokinetic Modeling (e.g., pkCSM) | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile | Prioritizes analogues with better drug-like properties | researchgate.net |
| Free Energy Calculations | Partition coefficients (logP), binding affinities | Provides accurate predictions of physical and biological properties | escholarship.org |
Application in Flow Chemistry and Green Chemistry Principles
Future development of this compound and its analogues will increasingly be viewed through the lens of sustainability. This involves applying the principles of green chemistry and leveraging technologies like flow chemistry. nih.gov
Green Chemistry: The 12 principles of green chemistry provide a framework for making the synthesis more environmentally benign. acs.org Key areas for improvement include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. acs.org
Safer Solvents: Replacing traditional, often hazardous, organic solvents with greener alternatives. For example, enzymatic amidation has been successfully performed in cyclopentyl methyl ether, a much safer solvent. nih.gov
Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste and often allows for milder reaction conditions. scispace.com Enzymatic catalysis, using enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly sustainable method for amide bond formation. nih.gov
Reduce Derivatives: Avoiding the use of protecting groups, which add steps and generate waste, is a core green chemistry principle. nih.govacs.org
By integrating these principles, future research can ensure that the chemical exploration of this compound is not only scientifically advanced but also environmentally responsible.
Q & A
Basic: What synthetic methodologies are optimal for preparing 4-(prop-2-en-1-yloxy)-N-(pyridin-3-yl)benzamide?
The synthesis typically involves a multi-step process:
- Step 1: Preparation of the benzamide core via coupling of 4-hydroxybenzoic acid derivatives with pyridin-3-amine under carbodiimide-mediated conditions (e.g., EDC/HOBt) in anhydrous DMF .
- Step 2: Introduction of the propenyloxy group via nucleophilic substitution or Mitsunobu reaction, requiring careful control of temperature (60–80°C) and solvent polarity (e.g., THF or DCM) .
- Catalysts: Use of Pd-based catalysts for regioselective alkoxylation may enhance yield in propenyl group installation .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) are standard .
Basic: How is the structure of this compound confirmed experimentally?
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Exact mass matches the molecular formula (C₁₅H₁₄N₂O₂), with fragmentation patterns verifying the propenyloxy substituent .
- X-ray Crystallography: Single-crystal analysis resolves bond angles and spatial arrangement of functional groups .
Advanced: How do structural modifications (e.g., substituents on the benzamide or pyridine ring) impact bioactivity?
-
Structure-Activity Relationship (SAR) Insights:
- Propenyloxy Group: Enhances lipophilicity (log P ~2.5–3.0), improving membrane permeability compared to methoxy analogs .
- Pyridinyl Substitution: Electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position increase binding affinity to kinase targets (IC₅₀ reduction by ~40%) .
- Benzamide Modifications: Bulky substituents (e.g., methylpiperazine) improve solubility but may reduce metabolic stability .
-
Data Table: Comparative Properties of Analogues
Compound log P pKa (amine) Solubility (mg/mL) IC₅₀ (nM) Target Compound 2.8 3.2 0.15 120 4-Methoxy Analog 2.1 3.5 0.45 280 Pyridin-4-yl Derivative 3.1 2.8 0.08 95
Advanced: What computational approaches predict the binding mode of this compound to kinase targets?
- Molecular Docking:
- MD Simulations: AMBER or GROMACS assess stability of ligand-receptor complexes over 100 ns, revealing conformational flexibility of the pyridine ring .
Advanced: How can reaction yields be optimized while minimizing side products?
- Experimental Design:
- Side Product Analysis:
Advanced: How does pH influence the stability and solubility of this compound?
- pH-Dependent Stability:
- Buffering Strategies: Use phosphate-buffered saline (PBS) for in vitro assays to maintain stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
